molecular formula C8H8N2O3 B2880813 2-Methyl-4-nitrobenzamide CAS No. 99584-16-4

2-Methyl-4-nitrobenzamide

Cat. No.: B2880813
CAS No.: 99584-16-4
M. Wt: 180.163
InChI Key: PVKLVGVLMCIHII-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzamide is an organic compound with the molecular formula C8H8N2O3. It is a derivative of benzamide, characterized by the presence of a methyl group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its pale-yellow to yellow-brown solid form and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-nitrobenzamide typically involves the nitration of 2-methylbenzamide. One common method includes the reaction of 2-methylbenzamide with a nitrating agent such as a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a similar nitration process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions helps in achieving higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

2-Methyl-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit certain enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

  • 2-Chloro-N-methyl-4-nitrobenzamide
  • 2-Fluoro-N-methyl-4-nitrobenzamide
  • 4-Nitrobenzamide

Comparison: 2-Methyl-4-nitrobenzamide is unique due to the presence of both a methyl and a nitro group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-N-methyl-4-nitrobenzamide and 2-Fluoro-N-methyl-4-nitrobenzamide, the methyl group in this compound provides distinct steric and electronic effects, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5-4-6(10(12)13)2-3-7(5)8(9)11/h2-4H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKLVGVLMCIHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-methyl-4-nitrobenzoic acid suspended in CH2Cl2 under Ar was added DMF then oxalyl chloride. The reaction was stirred at room temperature 1.5 hours then the solvent was evaporated. The residue was dissolved in THF and ammonia gas was bubbled through the reaction for 15 minutes. The solvent was evaporated and the residue partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc. The extracts were dried (MgSO4), filtered and evaporated. Column chromatography (SiO2, 0-100% EtOAc/Hex) gave pure 2-methyl-4-nitrobenzamide (E111).
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